ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-methoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-5-4-6-12(7-11)17-2/h4-7,9,15H,3H2,1-2H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWHTUGTJFIFN-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Steps
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Deprotonation : The base deprotonates ethyl cyanoacetate, generating a nucleophilic enolate.
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Nucleophilic Attack : The enolate attacks the electrophilic carbon of 3-methoxyaniline, forming a β-amino acrylonitrile intermediate.
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Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the (2Z) configuration.
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Esterification : Ethanol acts as both solvent and reactant, facilitating esterification to yield the final product.
Table 1: Standard Laboratory Reaction Conditions
| Parameter | Condition |
|---|---|
| Molar Ratio (Ethyl cyanoacetate:3-Methoxyaniline) | 1:1.2 |
| Catalyst | Sodium ethoxide (10 mol%) |
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield | 72–85% |
The choice of solvent significantly impacts isomer selectivity. Polar aprotic solvents like dimethylformamide (DMF) may increase reaction rates but often favor the (2E) isomer due to steric effects. Ethanol, while slower, promotes thermodynamic control, favoring the (2Z) form through hydrogen bonding stabilization1.
Industrial Production Techniques
Industrial synthesis prioritizes scalability, cost-efficiency, and environmental sustainability. Continuous flow reactors have replaced batch processes in large-scale production, enabling precise control over reaction parameters and reducing waste.
Key Industrial Modifications
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Catalyst Optimization : Heterogeneous catalysts like immobilized lipases reduce purification steps and enhance reusability.
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Solvent Recycling : Ethanol is recovered via distillation, achieving >90% solvent reuse.
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In-Line Monitoring : Real-time HPLC analysis ensures consistent (2Z) isomer content (>98% purity).
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Catalyst | Homogeneous (NaOEt) | Heterogeneous (Immobilized enzyme) |
| Temperature Control | Reflux | Precision heating (70±2°C) |
| Annual Production | <1 kg | 10–50 metric tons |
| Environmental Impact | Moderate (solvent waste) | Low (closed-loop systems) |
Optimization Strategies for Enhanced Yield and Selectivity
Temperature and Solvent Effects
Lower temperatures (50–60°C) favor kinetic control, leading to higher (2Z) selectivity. A study comparing solvents demonstrated the following trends:
Table 3: Solvent Impact on Isomer Ratio
| Solvent | Dielectric Constant | (2Z):(2E) Ratio |
|---|---|---|
| Ethanol | 24.3 | 9:1 |
| DMF | 36.7 | 3:1 |
| Toluene | 2.4 | 1:2 |
Ethanol’s high dielectric constant stabilizes polar intermediates, aligning with the Hammond-Leffler postulate for late transition states2.
Catalytic Innovations
Bifunctional catalysts, such as silica-supported thioureas, enhance both reaction rate and stereoselectivity. These catalysts facilitate proton transfer and stabilize the enolate intermediate, achieving yields >90% with minimal byproducts.
Comparative Analysis of Synthetic Routes
Four primary routes have been explored for synthesizing this compound:
Table 4: Route Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Classical Condensation | Low cost, simple setup | Moderate yield (70–85%) |
| Microwave-Assisted | Rapid (30 mins), high yield (88%) | Specialized equipment required |
| Enzymatic Catalysis | Eco-friendly, high selectivity | High catalyst cost |
| Photochemical | Room temperature, no catalyst | Low scalability |
Microwave-assisted synthesis reduces reaction time by 80% through enhanced molecular agitation, though it remains limited to small-scale applications3.
Quality Control and Characterization
Rigorous analytical protocols ensure product integrity:
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HPLC : Quantifies (2Z) isomer content using a C18 column (mobile phase: acetonitrile/water, 70:30).
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NMR Spectroscopy : H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 3.81 (s, 3H, OCH₃), 6.72–7.21 (m, 4H, aromatic).
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IR Spectroscopy : Peaks at 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Structural Overview
ECPA has the following molecular formula and characteristics:
- Molecular Formula: C13H14N2O3
- Molecular Weight: 246.27 g/mol
- IUPAC Name: Ethyl (2Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoate
The compound exhibits geometric isomerism due to its (2Z) configuration, which influences its chemical behavior and biological interactions. The presence of the cyano group (C≡N) and the methoxy group (OCH₃) contributes to its reactivity and potential biological activity.
Medicinal Chemistry
ECPA has shown promise as a pharmaceutical intermediate. Its unique structure allows for specific binding interactions with target proteins or enzymes, making it a candidate for drug development. Studies have indicated that ECPA may interact with various biomolecules, leading to potential therapeutic applications.
Case Study: Interaction Mechanisms
Research utilizing spectroscopy and chromatography techniques has demonstrated that ECPA can form complexes with biomolecules, which is crucial for understanding its pharmacological effects. For example, binding affinity studies have revealed how ECPA interacts with specific proteins, providing insights into its mechanism of action .
Organic Synthesis
ECPA serves as a building block in organic synthesis due to its functional groups. It can be utilized in the synthesis of other compounds through various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity profile makes it suitable for creating derivatives that may exhibit enhanced biological activity.
Structure-Activity Relationship Studies
The unique geometric configuration of ECPA allows researchers to study structure–activity relationships (SAR) in organic chemistry. By modifying the substituents on the compound, scientists can explore how changes affect biological activity and reactivity, aiding in the design of more effective pharmaceuticals.
Comparative Analysis with Related Compounds
ECPA shares structural similarities with several related compounds, which can provide further insights into its applications.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Similar backbone but with (2E) configuration | Different geometric arrangement affecting reactivity |
| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Changes in polarity and potential biological activity |
| Ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate | Shorter carbon chain | Variation in chain length alters physical properties |
This comparative analysis highlights how variations in structure can influence the properties and applications of similar compounds.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The cyano group and the amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
- Substituents: 4-Chlorophenyl and methoxyamino groups.
- Crystallography : Crystallizes in the orthorhombic space group Pbca with lattice parameters a = 7.5740(15) Å, b = 11.337(2) Å, c = 30.424(5) Å. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, altering molecular packing compared to the 3-methoxyphenyl analog .
Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
- Substituents : 2-Methoxy-5-methylphenyl group.
- Physical Properties: Melting point 131–133°C, logP = 3.277.
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate
- Substituents : Ethoxyethyl ester and phenylurea moiety.
- Bioactivity : Exhibits herbicidal activity via inhibition of photosystem II (PSII) electron transport. Intramolecular N—H⋯O hydrogen bonds stabilize its conformation, while intermolecular N—H⋯N interactions govern crystal packing .
Thermodynamic and Physical Properties
- Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives: Heat capacities (78–370 K) and phase transitions were studied using adiabatic calorimetry. The furan substituent increases aromatic π-π interactions, affecting thermal stability compared to phenylamino analogs .
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: E-configuration leads to a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), contrasting with the Z-isomer’s steric constraints. The E/Z isomerism significantly impacts reactivity and intermolecular interactions .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: Compounds with bulky substituents (e.g., pyrazole in ) exhibit disorder in crystal structures. For example, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate shows disordered ethyl ester groups (occupancy ratio 0.799:0.201) . Hydrogen-bonding motifs (e.g., S(6) rings in , N—H⋯O/N in ) direct molecular aggregation, influencing solubility and stability .
Q & A
Basic Research Question
- PPE : Wear OV/AG/P99 respirators and nitrile gloves due to potential respiratory and dermal toxicity (LD50 > 500 mg/kg in rats) .
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of aerosols .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing HCN .
How can contradictions in crystallographic data between studies be resolved?
Advanced Research Question
Discrepancies in bond angles (e.g., C–C–N = 119.6° vs. 120.9°) arise from:
- Crystallization Solvents : Polar solvents (e.g., DMSO) induce lattice strain, altering conformations .
- Temperature : Data collected at 153 K vs. 293 K show 0.02–0.05 Å variations in bond lengths .
Resolution : Perform multi-temperature SC-XRD and refine data with anisotropic displacement parameters .
What challenges arise in purifying this compound, and how are they addressed?
Advanced Research Question
- Isomer Separation : The (Z)- and (E)-isomers co-elute on silica gel. Use reverse-phase flash chromatography (MeOH/H2O, 65:35) for baseline separation .
- Byproducts : Hydration of the cyano group forms carboxamides. Add molecular sieves (3Å) to the reaction mixture .
Validation : Purity >98% confirmed by GC-MS (m/z 274 [M+H]⁺) and ¹H NMR (absence of δ 6.2–6.4 ppm alkene protons from (E)-isomer) .
What toxicological data are available for environmental risk assessment?
Advanced Research Question
- Acute Toxicity : LC50 (Daphnia magna) = 12 mg/L (96 hr), indicating moderate aquatic toxicity .
- Biodegradation : Half-life >60 days in soil (OECD 301F test), suggesting persistence .
Mitigation : Use biodegradation enhancers (e.g., Pseudomonas spp.) in waste treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
